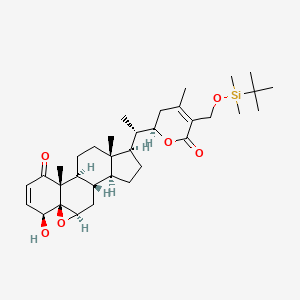

27-O-(tert-Butyldimethylsilyl)withaferin A

Description

Properties

Molecular Formula |

C34H52O6Si |

|---|---|

Molecular Weight |

584.9 g/mol |

IUPAC Name |

(1S,2R,6S,7R,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |

InChI |

InChI=1S/C34H52O6Si/c1-19-16-26(39-30(37)22(19)18-38-41(8,9)31(3,4)5)20(2)23-10-11-24-21-17-29-34(40-29)28(36)13-12-27(35)33(34,7)25(21)14-15-32(23,24)6/h12-13,20-21,23-26,28-29,36H,10-11,14-18H2,1-9H3/t20-,21-,23+,24-,25-,26+,28-,29+,32+,33-,34+/m0/s1 |

InChI Key |

XCXYVTYOGSYQQL-ZKIGBFCOSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)CO[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 27-O-(tert-Butyldimethylsilyl)withaferin A

Introduction: The Rationale for Selective Modification of Withaferin A

Withaferin A, a C28-steroidal lactone isolated from Withania somnifera (Ashwagandha), is a molecule of significant interest in medicinal chemistry due to its wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and anti-angiogenic properties.[1][2] Its complex polyoxygenated structure, featuring an α,β-unsaturated ketone in ring A, a 5β,6β-epoxide, and a δ-lactone side chain, presents multiple reactive sites for chemical modification.[2] The primary hydroxyl group at the C-27 position and a secondary hydroxyl at C-4 are key functional handles for derivatization.

Selective protection of the C-27 hydroxyl group with a bulky silyl ether, such as tert-butyldimethylsilyl (TBDMS), serves a dual purpose in drug development research. Firstly, it allows for the selective modification of the remaining reactive sites, particularly the C-4 hydroxyl group, to explore structure-activity relationships (SAR). Secondly, the introduction of a lipophilic silyl group can modulate the pharmacokinetic properties of the parent compound, potentially enhancing its membrane permeability and bioavailability. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 27-O-(tert-Butyldimethylsilyl)withaferin A, a key intermediate for the generation of novel withaferin A analogs.

Part 1: Synthesis of this compound

The synthesis of this compound hinges on the selective silylation of the primary hydroxyl group at C-27 over the more sterically hindered secondary hydroxyl group at C-4. This selectivity can be achieved by careful selection of the silylating agent and reaction conditions.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Withaferin A (≥98% purity)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: To a solution of Withaferin A (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add imidazole (2.5 eq). Cool the reaction mixture to 0 °C in an ice bath.

-

Silylation: Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DMF to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of hexane:EtOAc (1:1).

-

Reaction Quench: Upon completion of the reaction (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with EtOAc (3 x volumes). Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of hexane:EtOAc as the eluent to afford this compound as a white solid.

Causality Behind Experimental Choices:

-

Imidazole: Acts as a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and also as a catalyst by forming a more reactive silylimidazolium intermediate.

-

TBDMSCl: The bulky tert-butyl group on the silicon atom provides steric hindrance, favoring reaction at the less sterically hindered primary C-27 hydroxyl over the secondary C-4 hydroxyl.

-

Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

-

Low Temperature (0 °C): Helps to control the reaction rate and enhance the selectivity for the primary alcohol.

Part 2: Characterization of this compound

Comprehensive spectroscopic analysis is crucial to confirm the structure and purity of the synthesized compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Appearance of new signals in the upfield region corresponding to the TBDMS group: a singlet at ~0.9 ppm for the nine protons of the tert-butyl group and two singlets at ~0.1 ppm for the six protons of the two methyl groups on the silicon atom. The signals for the C-27 methylene protons will show a downfield shift compared to withaferin A. |

| ¹³C NMR | Appearance of new signals corresponding to the TBDMS group: a signal at ~26 ppm for the methyl carbons of the tert-butyl group, a signal at ~18 ppm for the quaternary carbon of the tert-butyl group, and signals at ~ -5 ppm for the methyl carbons attached to the silicon. The signal for C-27 will be shifted. |

| HRMS (ESI+) | The high-resolution mass spectrum will show the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated exact mass of C₃₄H₅₂O₆Si. |

| FT-IR | Disappearance or significant reduction in the intensity of the broad O-H stretching band of the primary alcohol and the appearance of strong Si-O and Si-C stretching vibrations. |

Detailed Characterization Workflow

Caption: Workflow for the synthesis and characterization of the target compound.

Part 3: Biological Evaluation - In Vitro Cytotoxicity Assay

To assess the impact of the C-27 modification on the anticancer activity of withaferin A, an in vitro cytotoxicity assay is performed.

Experimental Protocol: MTT Assay

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer, PC-3 prostate cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

Withaferin A (as a positive control)

-

Dimethyl sulfoxide (DMSO, sterile)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound and withaferin A in complete medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Cytotoxicity Assay Workflow

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion

The selective synthesis of this compound provides a valuable platform for the further chemical exploration of withaferin A. The detailed protocols for its synthesis, purification, and characterization outlined in this guide are designed to be reproducible and robust. The subsequent biological evaluation of this and other derivatives will contribute to a deeper understanding of the structure-activity relationships of withanolides and may lead to the development of novel therapeutic agents with improved efficacy and pharmacokinetic profiles.

References

Sources

An In-depth Technical Guide to the Biological Activity of Withaferin A and its Synthetic Derivative, 27-O-TBDMS-withaferin A

Foreword: Navigating the Landscape of a Withaferin A Derivative

This guide delves into the biological activities of withaferin A, a prominent steroidal lactone from Withania somnifera, with a specific focus on its synthetic derivative, 27-O-TBDMS-withaferin A. It is important to establish at the outset that 27-O-TBDMS-withaferin A is not a compound extensively studied for its intrinsic biological effects. Rather, its identity as a tert-Butyldimethylsilyl (TBDMS) ether points to its role as a synthetic intermediate. In chemical synthesis, a TBDMS group is a bulky "protecting group" strategically added to a reactive site—in this case, the C27 hydroxyl group—to prevent it from reacting while other chemical modifications are made elsewhere on the molecule.

Therefore, this guide is structured to provide a deep understanding of the parent compound, withaferin A, as the foundation. We will explore its well-documented mechanisms of action and then, through an analysis of structure-activity relationships, extrapolate the functional implications of modifying the C27 position. This approach provides the necessary context for understanding why 27-O-TBDMS-withaferin A is synthesized and what its predicted biological profile would be, offering a comprehensive resource for researchers in the field.

Part 1: The Core Bioactivity of Withaferin A - A Multi-Target Phytochemical

Withaferin A (WA), a C28 steroidal lactone, is one of the most active constituents of the medicinal plant Withania somnifera (Ashwagandha).[1] For decades, it has been the subject of intense research due to its potent anti-inflammatory, anti-angiogenic, and anti-cancer properties.[1][2][3] Its therapeutic potential stems from its ability to interact with a multitude of cellular targets, disrupting oncogenic signaling pathways and inducing cell death in malignant cells.[4][5]

Primary Mechanisms of Action

The pleiotropic effects of withaferin A are not attributable to a single mechanism but rather to its engagement with several key cellular pathways.

-

Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Withaferin A has been shown to inhibit the activation of NF-κB, preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes.[3] This inhibition is thought to occur through interference with the ubiquitin-mediated proteasome pathway responsible for degrading the NF-κB inhibitor, IκB.[6]

-

Modulation of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor frequently overactive in cancer, promoting cell growth, survival, and metastasis.[7] Withaferin A can inhibit STAT3 activation, leading to the downregulation of its target genes and a reduction in tumor cell invasion and migration.[7][8]

-

Induction of Apoptosis: Withaferin A is a potent inducer of apoptosis (programmed cell death) in a wide array of cancer cells.[4] It achieves this by modulating the expression of Bcl-2 family proteins, downregulating anti-apoptotic members like Bcl-2 and upregulating pro-apoptotic ones like Bax.[7][9] This shift in balance leads to the activation of caspases, a family of proteases that execute the apoptotic program.[3]

-

Generation of Reactive Oxygen Species (ROS): In several cancer cell lines, withaferin A treatment leads to an increase in intracellular ROS.[4] While chronic oxidative stress can promote carcinogenesis, a sudden and sharp increase in ROS can overwhelm the cell's antioxidant defenses, leading to DNA damage, protein oxidation, and apoptotic cell death.

-

Inhibition of Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone responsible for the proper folding and stability of numerous "client" proteins, many of which are critical for cancer cell growth and survival (e.g., Akt, Cdk4). Withaferin A can block the chaperone activity of Hsp90, leading to the degradation of these client proteins and subsequent inhibition of tumor cell proliferation.[3][10]

Summary of In Vitro Cytotoxicity

The potent anti-cancer activity of withaferin A has been demonstrated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy, often in the sub-micromolar to low micromolar range.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 0.58 | [11] |

| MDA-MB-231 | Breast Cancer (TNBC) | 0.54 | [11] |

| HCT-116 | Colon Cancer | ~0.25 - 0.5 | [12] |

| SF-268 | CNS Cancer | ~0.3 - 0.6 | [12] |

| NCI-H460 | Lung Cancer | ~0.24 - 0.4 | [12] |

| DRO81-1 | Thyroid Cancer | 0.65 | [11] |

| SKMEL28 | Melanoma | 0.62 | [11] |

| PC-3 | Prostate Cancer | ~2.0 | [6] |

| CaSki | Cervical Cancer | 0.45 | [6] |

Part 2: The Role of the C27 Hydroxyl Group and the Profile of 27-O-TBDMS-withaferin A

Structure-Activity Relationship (SAR) at C27

The chemical structure of withaferin A contains several reactive functional groups, including an α,β-unsaturated ketone in the A-ring, a 5β,6β-epoxide, and hydroxyl groups at positions C4 and C27.[13] The hydroxyl group at the C27 position is a key site for modification and plays a significant role in the molecule's overall bioactivity.

Evidence from studies on related withanolides suggests that modifications at this site can dramatically alter potency. For instance, the glycosylation of a similar withanolide at the C27 position (27-O-β-D-glucopyranosylviscosalactone B) resulted in a significant decrease in cytotoxic activity compared to its non-glycosylated parent compound, with IC₅₀ values shifting from ~0.4 µM to over 8 µM.[12] This implies that a free hydroxyl group at C27 may be important for target binding, potentially through hydrogen bonding, or that adding a bulky group at this position sterically hinders the molecule's interaction with its targets. The late-stage oxidation of C27 is a key step in the divergent synthesis of various complex withanolides, further highlighting its importance as a modifiable position that dictates the final biological profile.[14]

Rationale for Synthesis and Predicted Biological Profile of 27-O-TBDMS-withaferin A

The synthesis of 27-O-TBDMS-withaferin A is a strategic step in a multi-step synthetic sequence. The TBDMS group is installed to "protect" the C27 hydroxyl, rendering it unreactive. This allows a chemist to perform reactions on other parts of the withaferin A scaffold without affecting the C27 position. Once the desired modifications are complete, the TBDMS group can be selectively removed (deprotected) to regenerate the free hydroxyl.

Given the established importance of the C27 position and the bulky, non-polar nature of the TBDMS protecting group, it is highly probable that 27-O-TBDMS-withaferin A is biologically inert or possesses significantly attenuated activity compared to the parent withaferin A. The large silyl ether group would likely:

-

Abolish Key Hydrogen Bonding: It would eliminate the hydrogen-bond-donating capability of the C27-OH group, which may be critical for binding to target proteins.

-

Introduce Steric Hindrance: The bulk of the TBDMS group could physically prevent the molecule from fitting into the active site of its biological targets.

Therefore, 27-O-TBDMS-withaferin A should be viewed not as a therapeutic agent itself, but as a crucial, temporarily inactive intermediate enabling the synthesis of novel, C27-unmodified withaferin A analogs.

Part 3: Key Experimental Protocols for Biological Evaluation

The following protocols are foundational for assessing the biological activity of compounds like withaferin A and its derivatives. The evaluation of 27-O-TBDMS-withaferin A would follow these same procedures, with the expected outcome being a lack of significant activity.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cell population by 50% (IC₅₀).

Principle: The MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., withaferin A) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.

Analysis of Apoptosis by Western Blot

This protocol detects key protein markers of apoptosis to confirm the mechanism of cell death.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. The cleavage of Caspase-3 and its substrate, PARP, are hallmark indicators of apoptosis.

Step-by-Step Methodology:

-

Treatment and Lysis: Treat cells in 6-well plates with the compound at a relevant concentration (e.g., 1x and 2x the IC₅₀) for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved forms of Caspase-3 and PARP indicates apoptosis.

Part 4: Visualizations of Pathways and Workflows

Signaling Pathway Diagram

Caption: Simplified schematic of Withaferin A inhibiting the NF-κB signaling pathway.

Experimental Workflow Diagram

Caption: Standard workflow for the preclinical evaluation of a potential anti-cancer compound.

References

-

In Vitro and In Vivo Cytotoxic Effects of Withaferin A on Retinal Epithelial Pigmented Cells. (2012). Investigative Ophthalmology & Visual Science, 53(14), 5364. Available at: [Link]

-

Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal. (2023). Molecules, 28(3), 1033. Available at: [Link]

-

Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells. (2014). PLoS ONE, 9(2), e87868. Available at: [Link]

-

A Homodimer of Withaferin A Formed by Base-Promoted Elimination of Acetic Acid from 27-O-Acetylwithaferin A Followed by a Diels-Alder Reaction. (2016). ResearchGate. Available at: [Link]

-

Anti-cancer activity of withaferin A in B-cell lymphoma. (2015). Journal of Hematology & Oncology, 8, 99. Available at: [Link]

-

Summary of studies on effect of withaferin A on different cell lines. (n.d.). ResearchGate. Available at: [Link]

-

Evaluating anticancer properties of Withaferin A—a potent phytochemical. (2022). Naunyn-Schmiedeberg's Archives of Pharmacology, 395(12), 1489-1502. Available at: [Link]

-

Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides. (2020). Cancers, 12(5), 1160. Available at: [Link]

-

Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action. (2016). International Journal of Molecular Sciences, 17(3), 364. Available at: [Link]

-

Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives. (2020). Evidence-Based Complementary and Alternative Medicine, 2020, 8863409. Available at: [Link]

-

Growth inhibition of human tumor cell lines by withanolides from Withania somnifera leaves. (2003). Life Sciences, 74(1), 125-132. Available at: [Link]

-

Withaferin A intercedes in anti-inflammatory function in tumor cells... (n.d.). ResearchGate. Available at: [Link]

-

Withaferin A: From Ancient Remedy to Potential Drug Candidate. (2021). Pharmaceuticals, 14(12), 1295. Available at: [Link]

-

Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms. (2023). Journal of Cancer, 14(15), 2841-2860. Available at: [Link]

-

The Semisynthesis of 27-Deoxywithaferin A and 4-epi-5,6-Deoxywithaferin A from Withaferin A as Potential Antitumor Agents. (2025). Journal of Natural Products, 88(9), 2151-2157. Available at: [Link]

-

Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences. (2013). PLoS ONE, 8(9), e75562. Available at: [Link]

-

Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization. (2024). Science, 384(6703), 1450-1456. Available at: [Link]

-

Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action. (2016). MDPI. Available at: [Link]

Sources

- 1. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-cancer activity of withaferin A in B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Growth inhibition of human tumor cell lines by withanolides from Withania somnifera leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]

- 14. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of C-27 Silyl Ethers in the Development of Withaferin A Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaferin A (WA), a steroidal lactone derived from Withania somnifera, is a molecule of immense interest in oncology and anti-inflammatory research due to its pleiotropic mechanisms of action.[1][2] However, translating its potent in vitro activity into clinical success is hampered by challenges including off-target toxicity and suboptimal pharmacokinetic properties. This has spurred the development of WA analogs designed to refine its therapeutic index. A key locus for chemical modification is the C-27 hydroxyl group.[3][4] This technical guide provides an in-depth analysis of the strategic use of silyl ethers at this position. Far from being a simple protecting group, the C-27 silyl ether moiety serves a dual role: it is a critical tool in the synthesis of complex analogs and, more importantly, a functional modification that can profoundly enhance cytotoxic potency, selectivity, and drug-like properties. We will explore the chemical rationale, provide detailed synthetic and analytical protocols, present a data-driven analysis of structure-activity relationships, and discuss the mechanistic implications for drug development professionals.

Introduction: The Rationale for Withaferin A Analog Development

Withaferin A is a potent natural product that exerts its biological effects through multiple mechanisms, most notably by inhibiting the NF-κB signaling pathway and targeting the chaperone protein p97.[5][6][7][8] The WA scaffold contains several reactive functional groups that contribute to its bioactivity, including an α,β-unsaturated ketone in Ring A, a 5β,6β-epoxide, and a primary hydroxyl group at C-27.[9]

While this polypharmacology is promising, it also contributes to cytotoxicity in healthy cells, creating a narrow therapeutic window.[3][4] The primary goals of WA analog synthesis are therefore to:

-

Enhance potency against cancer cells, including drug-resistant strains.

-

Improve the selectivity index (cytotoxicity in cancer cells vs. non-tumoral cells).

-

Modulate pharmacokinetic and physicochemical properties (ADME).

-

Elucidate structure-activity relationships (SAR) to identify the key pharmacophores responsible for specific biological effects.[10][11]

The C-27 hydroxyl group has been identified as a prime target for modification because it is synthetically accessible and modifications at this site have been shown to be well-tolerated and, in many cases, highly beneficial for bioactivity.[12]

The Dual Role of the C-27 Silyl Ether

The introduction of a silicon-based moiety, specifically a silyl ether, at the C-27 position is a key strategy in modern withanolide chemistry. This modification serves two distinct but complementary purposes.

As a Strategic Protecting Group in Synthesis

In the multi-step synthesis of more complex analogs, the primary alcohol at C-27 must often be masked to prevent its participation in unwanted side reactions. Silyl ethers are ideal protecting groups in this context due to their ease of installation, stability to a wide range of reaction conditions (e.g., oxidation, reduction, organometallic additions), and clean, selective removal under mild conditions (e.g., with fluoride ion sources like TBAF).

For instance, during the synthesis of analogs modified at the A/B rings, protection of the C-27 hydroxyl as a tert-butyldimethylsilyl (TBDMS) ether ensures that reagents intended for other parts of the molecule do not react at this distal site.[13][14]

As a Bioactivity-Enhancing Moiety

More significantly, the C-27 silyl ether is not merely a synthetic transient but often a final, integral part of the pharmacophore. The incorporation of silicon into the WA framework can dramatically alter the molecule's properties:[15][16]

-

Increased Lipophilicity: The bulky, non-polar silyl group increases the overall lipophilicity of the analog, which can enhance its ability to cross cellular membranes and potentially improve oral bioavailability.

-

Steric Influence: The size and shape of the silyl group can influence how the analog binds to its biological targets, potentially creating new, favorable interactions or blocking unfavorable ones, thereby enhancing potency and selectivity.

-

Modulation of Metabolism: The C-O-Si bond can alter the metabolic profile of the drug, potentially blocking sites of metabolic degradation and increasing its half-life.

A seminal study on WA-silyl ether libraries demonstrated that these modifications can lead to analogs with nanomolar potency against cisplatin-sensitive and -resistant ovarian cancer cell lines, far exceeding the activity of the parent compound.[15][16]

Experimental Protocols & Methodologies

The successful development of C-27 silyl ether analogs relies on robust and reproducible chemical and biological protocols.

Protocol 1: General Synthesis of C-27 Silyl Ether Analogs of Withaferin A

This protocol describes a general method for the selective silylation of the C-27 hydroxyl group. The choice of silylating agent (e.g., TBDMSCl, TIPSCl) will determine the final moiety.

Objective: To selectively install a tert-butyldimethylsilyl (TBDMS) ether at the C-27 position of Withaferin A.

Materials:

-

Withaferin A (WA)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Dissolve Withaferin A (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add imidazole (2.5 eq) to the solution and stir until it dissolves. Imidazole acts as a base to quench the HCl byproduct and as a catalyst.

-

Add TBDMSCl (1.2 eq) dropwise to the stirring solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 20% to 50% Ethyl Acetate in Hexanes) to afford the pure 27-O-TBDMS-Withaferin A.

Self-Validation: The purity and identity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The characteristic upfield shift of the C-27 protons and the appearance of signals corresponding to the TBDMS group in the NMR spectra provide confirmation of successful silylation.

Workflow for Synthesis and Biological Evaluation

A systematic workflow is essential for the efficient development and screening of novel analogs.

Caption: Workflow from synthesis to lead identification.

Data-Driven Analysis: Impact on Biological Activity

The introduction of a C-27 silyl ether has a demonstrable and often dramatic impact on cytotoxic activity. Structure-activity relationship studies have shown that the incorporation of silicon can significantly enhance potency.[15][16]

| Compound ID | C-4 Modification | C-27 Silyl Ether Group | IC₅₀ (A2780 Ovarian Cancer) | IC₅₀ (A2780cisR Cisplatin-Resistant) | Selectivity Index (vs. non-tumoral) |

| Withaferin A | -OH | -OH | ~250 nM | ~300 nM | Low |

| Analog 22 | =O (Oxidized) | -OSi(CH₃)₂C(CH₃)₃ (TBDMS) | ~1.0 nM | ~1.5 nM | High |

| Analog 23 | =O (Oxidized) | -OSi(CH₃)₂C₆H₅ (DMPS) | ~2.0 nM | ~3.0 nM | High |

| Analog 25 | =O (Oxidized) | -OSi(CH(CH₃)₂)₃ (TIPS) | ~3.0 nM | ~4.5 nM | High |

| Data synthesized from Rodríguez-Perestelo et al., J. Med. Chem. 2019.[16] Note: This table is illustrative, summarizing trends from the literature. Absolute IC₅₀ values can vary by assay conditions. |

Key Insights from the Data:

-

Massive Potency Increase: Silylated analogs, particularly when combined with oxidation at the C-4 position, exhibit a greater than 200-fold increase in potency compared to the parent Withaferin A.

-

Overcoming Resistance: These analogs retain their nanomolar potency against cisplatin-resistant ovarian cancer cells, a critical feature for clinical translation.

-

Enhanced Selectivity: The modified analogs show a significantly improved selectivity index, suggesting a wider therapeutic window and potentially reduced side effects. The SAR studies demonstrate that the incorporation of both silicon and a carbonyl group at C-4 enhances potency and selectivity.[15][16]

Mechanistic Insights and Signaling Pathways

Withaferin A is a known inhibitor of the canonical NF-κB signaling pathway, a central regulator of inflammation, cell survival, and proliferation that is often constitutively active in cancer cells.[1][17] WA has been shown to inhibit IKKβ, a key kinase upstream of NF-κB, preventing the degradation of IκBα and blocking the nuclear translocation of the active p65 subunit.[5][6]

The enhanced potency of C-27 silyl ether analogs suggests they may interact more efficiently with key targets in this pathway. The increased lipophilicity could lead to higher intracellular concentrations, while the steric bulk of the silyl group may promote a more favorable binding conformation with target proteins like IKKβ or other upstream components.[17] This leads to a more profound suppression of NF-κB-dependent gene transcription, ultimately driving cancer cells toward apoptosis.[18]

Caption: Inhibition of the NF-κB pathway by WA analogs.

Conclusion and Future Directions

The strategic introduction of silyl ethers at the C-27 position of Withaferin A represents a powerful and validated approach in the development of next-generation withanolide-based therapeutics. This modification transcends its traditional role as a simple protecting group, acting as a key pharmacophoric element that can dramatically enhance cytotoxic potency, overcome drug resistance, and improve the selectivity profile of the parent molecule.

Future research should focus on:

-

Expanding the Silyl Ether Library: Exploring a wider range of silyl groups with varying steric and electronic properties to further refine SAR.

-

In Vivo Evaluation: Advancing the most potent and selective analogs into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Target Deconvolution: Utilizing affinity-tagged C-27 analogs to definitively identify and validate the direct molecular targets responsible for their enhanced bioactivity.[12]

By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, C-27 silylated withaferin A analogs hold significant promise as lead candidates for clinical translation in oncology.

References

-

Kulur, A., et al. (2022). Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action. MDPI. Available at: [Link]

-

Heyninck, K., et al. (2014). Withaferin A inhibits NF-kappaB activation by targeting Cysteine 179 in IKKβ. ResearchGate. Available at: [Link]

-

Kauderer, C., et al. (2015). Withaferin A disrupts ubiquitin-based NEMO reorganization induced by canonical NF-κB signaling. PubMed Central. Available at: [Link]

-

Rahman, M. A., et al. (2022). Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway. PubMed Central. Available at: [Link]

-

Llanos, G. G., et al. (2014). Structure–Activity Relationships for Withanolides as Inducers of the Cellular Heat-Shock Response. ACS Publications. Available at: [Link]

-

Wijeratne, E. M. K., et al. (2014). Structure Activity Relationships for Withanolides as Inducers of the Cellular Heat-Shock Response. ResearchGate. Available at: [Link]

-

Grover, A., et al. (2012). Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences. PLOS One. Available at: [Link]

-

Grover, A., et al. (2012). Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences. PubMed Central. Available at: [Link]

-

Mohan, R., et al. (2004). Development of withaferin A analogs as probes of angiogenesis. PubMed Central. Available at: [Link]

-

Bazzocchi, I. L., et al. (2019). A Homodimer of Withaferin A Formed by Base-Promoted Elimination of Acetic Acid from 27-O-Acetylwithaferin A Followed by a Diels-Alder Reaction. ResearchGate. Available at: [Link]

-

Perestelo, N. R., et al. (2019). Withaferin A-Silyl Ether Analogues as Multitarget Ovarian Apoptotic Inducers. ResearchGate. Available at: [Link]

-

Raccosta, S., et al. (2021). Design and Synthesis of New Withaferin A Inspired Hedgehog Pathway Inhibitors. ISSN. Available at: [Link]

-

Rodríguez-Perestelo, N., et al. (2019). Expanding the Chemical Space of Withaferin A by Incorporating Silicon To Improve Its Clinical Potential on Human Ovarian Carcinoma Cells. Journal of Medicinal Chemistry. Available at: [Link]

-

Purohit, R., et al. (2015). Withaferin A Analogs That Target the AAA+ Chaperone p97. PubMed Central. Available at: [Link]

-

Mambuttiri, M., et al. (2024). Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization. National Institutes of Health. Available at: [Link]

-

Purohit, R., et al. (2015). Withaferin A Analogs That Target the AAA+ Chaperone p97. PubMed. Available at: [Link]

-

Raccosta, S., et al. (2021). Design and Synthesis of New Withaferin A Inspired Hedgehog Pathway Inhibitors. National Institutes of Health. Available at: [Link]

-

Wijeratne, E. M. K., et al. (2017). Synthesis and Cytotoxicity of Semisynthetic Withalongolide A Analogues. PubMed Central. Available at: [Link]

-

Kumar, A., et al. (2020). Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives. PubMed Central. Available at: [Link]

-

Gunatilaka, A. A. L., et al. (2018). Withaferin A and Withanolide D Analogues with Dual Heat-Shock-Inducing and Cytotoxic Activities: Semisynthesis and Biological Evaluation. ResearchGate. Available at: [Link]

-

Gelest, Inc. (Date not available). Techniques for Silylation. ResearchGate. Available at: [Link]

-

Das, S., et al. (2022). Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal. PubMed Central. Available at: [Link]

-

Mirjalili, M. H., et al. (2009). Steroidal Lactones from Withania somnifera, an Ancient Plant for Novel Medicine. Semantic Scholar. Available at: [Link]

-

Mirjalili, M. H., et al. (2009). Steroidal Lactones from Withania somnifera, an Ancient Plant for Novel Medicine. ResearchGate. Available at: [Link]

-

Gholami, A., et al. (2012). Efficient and Practical Protocol for Silylation of Hydroxyl Groups Using Reusable Lithium Perchlorate Dispread in Silica Gel under Neutral Conditions. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]

- 4. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Withaferin A Analogs That Target the AAA+ Chaperone p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Withaferin A Analogs That Target the AAA+ Chaperone p97 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Development of withaferin A analogs as probes of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. issnpschool.org [issnpschool.org]

- 14. Design and Synthesis of New Withaferin A Inspired Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Withaferin A disrupts ubiquitin-based NEMO reorganization induced by canonical NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Quest for Novel Therapeutics: An In-depth Technical Guide to the Discovery and Isolation of Withaferin A Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaferin A, a prominent steroidal lactone derived from Withania somnifera (Ashwagandha), has garnered significant attention for its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This has spurred a dedicated search for novel derivatives with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core methodologies employed in the discovery and isolation of new withaferin A derivatives, intended to equip researchers and drug development professionals with the necessary knowledge to navigate this promising field. The guide delves into the strategic approaches for sourcing starting materials, detailed extraction and chromatographic purification protocols, advanced spectroscopic techniques for structural elucidation, and robust bioactivity screening assays. By integrating field-proven insights with established scientific principles, this document serves as a practical roadmap for unlocking the therapeutic potential of this versatile natural product scaffold.

Introduction: The Therapeutic Promise of Withaferin A and the Rationale for Derivative Discovery

Withania somnifera, commonly known as Ashwagandha, has been a cornerstone of traditional Ayurvedic medicine for centuries.[4] Its therapeutic applications are largely attributed to a class of C28 steroidal lactones known as withanolides.[4][5] Among these, withaferin A stands out for its well-documented biological activities.[6] However, the clinical translation of withaferin A faces challenges, including potential cytotoxicity to normal cells at higher concentrations and suboptimal bioavailability.[2][7]

This necessitates the exploration of novel derivatives. The core objective is to modify the withaferin A scaffold to achieve:

-

Enhanced Potency and Selectivity: To develop analogs that exhibit stronger therapeutic effects at lower concentrations, thereby minimizing off-target effects.[8]

-

Improved Pharmacokinetic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better in vivo performance.

-

Reduced Toxicity: To engineer molecules with a wider therapeutic window, ensuring safety and patient compliance.[7]

-

Novel Mechanisms of Action: To explore how structural modifications can lead to interactions with new biological targets, potentially addressing unmet medical needs.

The discovery of novel withaferin A derivatives can be broadly categorized into two main streams: the isolation of naturally occurring analogs from Withania somnifera and the semi-synthesis of new compounds from purified withaferin A.[9][10] This guide will provide a detailed exploration of both approaches.

Sourcing and Preparation of Starting Material: A Critical First Step

The quality and composition of the initial plant material are paramount to the successful isolation of withaferin A and its derivatives.

Plant Material Selection and Authentication

-

Species and Chemotype Variation: It is crucial to ensure the correct botanical identification of Withania somnifera. Furthermore, significant variation in withanolide content and profile can exist between different geographical locations and cultivars.[11]

-

Plant Part Selection: While the roots are traditionally used in Ayurvedic preparations, studies have shown that the leaves of Withania somnifera can contain a higher concentration of withaferin A.[6][11] The choice of plant part will therefore significantly impact the yield of the target compounds.

-

Harvesting and Post-Harvest Processing: The timing of harvest and subsequent drying and storage conditions can influence the chemical composition of the plant material. Proper drying under shade is recommended to prevent the degradation of thermolabile compounds.

Extraction of Withanolides: Maximizing Yield and Purity

The selection of an appropriate extraction method is critical for efficiently isolating withanolides from the plant matrix.

Protocol: Soxhlet Extraction of Withanolides

-

Preparation: Grind the dried plant material (leaves or roots) into a coarse powder.

-

Extraction: Place the powdered material in a thimble and extract using a Soxhlet apparatus with a solvent of increasing polarity, such as n-hexane, followed by ethyl acetate, and then ethanol. The majority of withanolides are typically found in the ethyl acetate and ethanol fractions.[12]

-

Concentration: Concentrate the resulting extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

Rationale: Successive solvent extraction allows for a preliminary fractionation of compounds based on their polarity, which can simplify the subsequent purification steps.

Chromatographic Purification: The Path to Isolated Derivatives

The crude extract is a complex mixture of various phytochemicals. A multi-step chromatographic approach is essential to isolate individual withaferin A derivatives.

Column Chromatography: The Workhorse of Purification

Protocol: Silica Gel Column Chromatography

-

Stationary Phase: Use silica gel (60-120 or 100-200 mesh) as the stationary phase.

-

Mobile Phase: Employ a gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Pooling and Concentration: Pool the fractions containing compounds with similar TLC profiles and concentrate them.

Rationale: Silica gel chromatography separates compounds based on their polarity. The gradient elution ensures that compounds with a wide range of polarities can be effectively separated.

High-Performance Liquid Chromatography (HPLC): For High-Resolution Separation

For final purification and to obtain highly pure compounds, preparative or semi-preparative HPLC is indispensable.

Table 1: Typical HPLC Parameters for Withanolide Purification

| Parameter | Specification | Rationale |

| Column | C18 reverse-phase (e.g., 250 x 10 mm, 5 µm) | Provides excellent separation for moderately polar compounds like withanolides. |

| Mobile Phase | Gradient of water and acetonitrile or methanol | Allows for the fine-tuning of the separation of closely related derivatives. |

| Flow Rate | 2-5 mL/min (for semi-preparative) | Optimized for efficient separation and collection of fractions. |

| Detection | UV detector at 220-230 nm | Withanolides exhibit UV absorbance in this range. |

Structural Elucidation: Unveiling the Molecular Architecture

Once a pure compound is isolated, a combination of spectroscopic techniques is employed to determine its chemical structure.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

-

Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Information Gained: Provides the accurate molecular weight, which is used to determine the molecular formula. Fragmentation patterns can offer clues about the structure.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.[15][16]

-

2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[15]

X-ray Crystallography: The Definitive Structure

For crystalline compounds, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure and absolute configuration of the molecule.[17]

Semi-Synthesis: Engineering Novelty

Semi-synthesis involves chemically modifying the structure of a readily available natural product, such as withaferin A, to create novel derivatives. This approach allows for the targeted introduction of specific functional groups to probe structure-activity relationships.[9][10]

Workflow for Semi-Synthesis of Withaferin A Derivatives

Caption: Major signaling pathways modulated by withaferin A and its derivatives.

Conclusion and Future Directions

The discovery and isolation of novel withaferin A derivatives represent a vibrant and promising area of drug discovery. The methodologies outlined in this guide provide a robust framework for researchers to systematically explore the chemical diversity of withanolides. Future efforts should focus on integrating computational approaches, such as molecular docking and in silico ADME prediction, to guide the rational design of new derivatives. Furthermore, the development of more efficient and scalable purification techniques will be crucial for advancing the most promising candidates into preclinical and clinical development. The continued exploration of the rich chemical landscape of Withania somnifera holds immense potential for the development of next-generation therapeutics for a wide range of diseases.

References

-

Biosynthesis of the triterpenoid withanolides in Withaniasomnifera. PubMed. Available at: [Link]

-

A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering. PubMed Central. Available at: [Link]

-

Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha. Stanford Digital Repository. Available at: [Link]

-

Evaluating anticancer properties of Withaferin A—a potent phytochemical. PMC. Available at: [Link]

-

Extraction of Bioactive Compounds From Withania somnifera: The Biological Activities and Potential Application in the Food Industry: A Review. PubMed Central. Available at: [Link]

-

Synthesis and Cytotoxicity of Semisynthetic Withalongolide A Analogues. PMC. Available at: [Link]

-

Withanolide biosynthetic pathway. IPP, isopentenyl pyrophosphate; MVA,... ResearchGate. Available at: [Link]

-

Differential Gene Expression and Withanolides Biosynthesis During in vitro and ex vitro Growth of Withania somnifera (L.) Dunal. Frontiers. Available at: [Link]

-

Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal. MDPI. Available at: [Link]

-

Neuroprotective Effect of Withaferin Derivatives toward MPP+ and 6-OHDA Toxicity to Dopaminergic Neurons. ACS Publications. Available at: [Link]

-

Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives. PMC. Available at: [Link]

-

Role of Withaferin A and Its Derivatives in the Management of Alzheimer's Disease: Recent Trends and Future Perspectives. MDPI. Available at: [Link]

-

Neuroprotective Effect of Withaferin Derivatives toward MPP+ and 6-OHDA Toxicity to Dopaminergic Neurons. PubMed. Available at: [Link]

-

Major biochemical constituents of Withania somnifera (ashwagandha) extract: A review of chemical analysis. ResearchGate. Available at: [Link]

-

Synthesis and cytotoxicity of semisynthetic withalongolide a analogues. Illinois Experts. Available at: [Link]

-

Anticancer activities of Withania somnifera: Current research, formulations, and future perspectives. Taylor & Francis Online. Available at: [Link]

-

LC-MS, GC-MS, and NMR Spectroscopic Analysis of Withania somnifera (Ashwagandha) Root Extract After Treatment with the Energy of Consciousness (The Trivedi Effect®). Available at: [Link]

-

Withania somnifera L.: Phenolic Compounds Composition and Biological Activity of Commercial Samples and Its Aqueous and Hydromethanolic Extracts. MDPI. Available at: [Link]

-

(PDF) Chemical Composition, Biological Activity, and Health-Promoting Effects of Withania somnifera for Pharma-Food Industry Applications. ResearchGate. Available at: [Link]

-

Withania somnifera. Wikipedia. Available at: [Link]

-

Neuroprotective Effect of Withaferin Derivatives toward MPP+ and 6-OHDA Toxicity to Dopaminergic Neurons. ResearchGate. Available at: [Link]

-

Dose dependent cytotoxicity of Withaferin A (Wi-A) and caffeic acid... ResearchGate. Available at: [Link]

-

Neuroprotective Effect of Withaferin Derivatives toward MPP+ and 6-OHDA Toxicity to Dopaminergic Neurons. ACS Publications. Available at: [Link]

-

Withaferin A and withanolide D analogues with dual heat-shock-inducing and cytotoxic activities: Semisynthesis and biological evaluation. University of Arizona. Available at: [Link]

-

Current mechanistic insights into Withaferin A: a promising potential adjuvant anticancer agent from Withania somnifera. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

-

Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences. PMC. Available at: [Link]

-

(PDF) LC-MS, GC-MS, and NMR Spectroscopic Analysis of Withania somnifera (Ashwagandha) Root Extract After Treatment with the Energy of Consciousness (The Trivedi Effect®). ResearchGate. Available at: [Link]

-

epi-5,6-Deoxywithaferin A from Withaferin A as Potential Antitumor Agents. PubMed. Available at: [Link]

-

The Semisynthesis of 27-Deoxywithaferin A and 4-epi-5,6-Deoxywithaferin A from Withaferin A as Potential Antitumor Agents. ResearchGate. Available at: [Link]

-

two withanolides from withania somnifera (solanaceae) and activity of methanolic extracts against fungal and bacterial pathogens that affects food crops. Academic Journals. Available at: [Link]

-

A Review On Analysis Of Withanolides In Withania Somnifera Roots By Using Hyphenated Techniques. RJPN. Available at: [Link]

-

Chlorinated Withanolides from Withania somnifera. PMC. Available at: [Link]

-

Recent Advancements in Extraction Techniques of Ashwagandha (Withania somnifera) with Insights on Phytochemicals, Structural Significance, Pharmacology, and Current Trends in Food Applications. NIH. Available at: [Link]

-

Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective. PMC. Available at: [Link]

-

Isolation and identification of withasomnine, withanolides and butein from industrial herbal marc of Withania somnifera (L.). Online Publishing @ NIScPR. Available at: [Link]

-

Chlorinated Withanolides from Withania somnifera. ResearchGate. Available at: [Link]

-

Novel Methods to Generate Active Ingredients-Enriched Ashwagandha Leaves and Extracts. Available at: [Link]

-

Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences. PLOS One. Available at: [Link]

-

ISOLATION AND CHARACTERIZATION OF WITHAFERIN-A FROM THE WITHANIA SOMNIFERA (ASHWAGANDHA). ResearchGate. Available at: [Link]

- Process for isolation of withaferin-A from plant materials and products therefrom. Google Patents.

-

Withaferin A alleviates inflammation in animal models of arthritis by inhibiting the NF-κB pathway and cytokine release. PubMed. Available at: [Link]

Sources

- 1. Synthesis and Cytotoxicity of Semisynthetic Withalongolide A Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Extraction of Bioactive Compounds From Withania somnifera: The Biological Activities and Potential Application in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Withania somnifera - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. The Semisynthesis of 27-Deoxywithaferin A and 4- epi-5,6-Deoxywithaferin A from Withaferin A as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Methods to Generate Active Ingredients-Enriched Ashwagandha Leaves and Extracts | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. LC-MS, GC-MS, and NMR Spectroscopic Analysis of Withania somnifera (Ashwagandha) Root Extract After Treatment with the Energy of Consciousness (The Trivedi Effect®) [scalar.usc.edu]

- 14. researchgate.net [researchgate.net]

- 15. academicjournals.org [academicjournals.org]

- 16. rjpn.org [rjpn.org]

- 17. Chlorinated Withanolides from Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 27-O-(tert-Butyldimethylsilyl)withaferin A

Abstract: This technical guide provides a comprehensive overview of the chemical properties of 27-O-(tert-Butyldimethylsilyl)withaferin A, a key derivative of the potent naturally occurring withanolide, withaferin A. This document is intended for researchers, medicinal chemists, and drug development professionals. It delves into the rationale for its synthesis, a detailed synthetic protocol, structural elucidation via spectroscopic methods, and a thorough analysis of its chemical stability and reactivity. The strategic application of the tert-butyldimethylsilyl (TBDMS) protecting group at the C-27 primary alcohol is highlighted as a critical step in enabling the further chemical diversification of the withaferin A scaffold for structure-activity relationship (SAR) studies.

Introduction: The Strategic Protection of Withaferin A

Withaferin A, a C28 steroidal lactone isolated from Withania somnifera, has garnered significant attention for its wide array of biological activities, including potent anticancer, anti-inflammatory, and anti-angiogenic properties[1][2][3]. Its complex and highly functionalized structure, however, presents a challenge for medicinal chemists seeking to synthesize analogs for SAR studies. The withaferin A scaffold possesses multiple reactive sites, including a chemically sensitive A-ring α,β-unsaturated ketone (enone), a 5β,6β-epoxide, a secondary hydroxyl group at C-4, and a primary hydroxyl group at C-27[4].

To selectively modify the enone or epoxide functionalities, which are often crucial for its biological activity, it is imperative to first protect the hydroxyl groups to prevent undesired side reactions[5]. The primary alcohol at C-27 is significantly more sterically accessible and nucleophilic than the secondary alcohol at C-4. This inherent difference in reactivity allows for its selective protection.

The tert-butyldimethylsilyl (TBDMS) ether is an ideal choice for this purpose. It is introduced under mild conditions and exhibits substantial stability across a broad range of chemical environments, yet can be removed selectively when desired[6]. The steric bulk of the TBDMS group provides excellent selectivity for the primary C-27 hydroxyl over the more hindered C-4 hydroxyl[7]. This guide focuses on the synthesis and chemical properties of this compound, a pivotal intermediate for the exploration of novel withaferin A analogs.

Synthesis and Purification

The selective protection of the C-27 primary hydroxyl group of withaferin A is achieved by leveraging the steric hindrance of the silylating agent. The following protocol is a representative method for this transformation.

Causality of Experimental Choices

-

Reagent Selection : tert-Butyldimethylsilyl chloride (TBDMSCl) is chosen for its steric bulk, which preferentially reacts with the less hindered primary C-27 hydroxyl group[6][7]. Imidazole is used as a base to neutralize the HCl generated during the reaction and also acts as a catalyst.

-

Solvent : Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are excellent solvents for this reaction as they are polar aprotic, effectively dissolving both the polar withaferin A and the silylating agent without interfering with the reaction.

-

Temperature : The reaction is typically initiated at 0°C to control the initial rate of reaction and then allowed to warm to room temperature to ensure completion without promoting side reactions.

-

Work-up and Purification : An aqueous work-up with saturated sodium bicarbonate is used to quench the reaction and remove any remaining acidic byproducts. Column chromatography is essential for separating the desired monosilylated product from any unreacted starting material, the disilylated product, and other minor impurities.

Experimental Protocol: Synthesis of this compound

Materials:

-

Withaferin A (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 - 1.2 eq)

-

Imidazole (2.0 - 2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve withaferin A (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a white solid.

Caption: Synthetic workflow for the selective silylation of Withaferin A.

Structural Elucidation and Spectroscopic Profile

The successful synthesis of this compound is confirmed through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) will show the correct molecular ion peak for the silylated product.

| Compound | Molecular Formula | Calculated Mass (M+H)⁺ |

| Withaferin A | C₂₈H₃₈O₆ | 471.2690 |

| 27-O-TBDMS-Withaferin A | C₃₄H₅₂O₆Si | 585.3555 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive evidence for the selective silylation at the C-27 position comes from ¹H and ¹³C NMR spectroscopy. The key changes expected in the spectra of 27-O-TBDMS-withaferin A compared to the parent withaferin A are:

-

¹H NMR:

-

Disappearance of the proton signal for the C-27 primary alcohol (typically a broad singlet or triplet).

-

Appearance of two new singlets in the upfield region: one at approximately δ 0.90 ppm (9H) corresponding to the tert-butyl group, and another at approximately δ 0.05 ppm (6H) for the two methyl groups on the silicon atom.

-

A downfield shift of the C-27 methylene protons (H₂-27) due to the deshielding effect of the silyl ether linkage.

-

-

¹³C NMR:

-

Appearance of new signals corresponding to the TBDMS group: a quaternary carbon at approximately δ 18-19 ppm (C(CH₃)₃) and methyl carbons at approximately δ -4 to -5 ppm (Si(CH₃)₂).

-

A downfield shift of the C-27 carbon signal.

-

Chemical Stability

The stability of the TBDMS ether is a cornerstone of its utility as a protecting group. Understanding its stability profile is critical for planning subsequent synthetic steps.

-

Stability : this compound is stable to a wide range of conditions, including:

-

Basic conditions : It is robust towards hydrolysis with aqueous bases (e.g., NaOH, K₂CO₃).

-

Mild acidic conditions : It can withstand mildly acidic conditions that might cleave more labile protecting groups.

-

Oxidative and Reductive conditions : It is generally stable to many common oxidizing and reducing agents that do not target ethers.

-

-

Lability (Cleavage) : The Si-O bond is susceptible to cleavage under specific conditions:

-

Fluoride Ions : The most common and efficient method for deprotection is treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) in an aprotic solvent like THF. The high affinity of silicon for fluoride drives this reaction.

-

Strong Acidic Conditions : Strong acids (e.g., HCl, TFA) in the presence of a nucleophilic solvent can also cleave the silyl ether.

-

Caption: Stability profile of the TBDMS ether protecting group.

Chemical Reactivity

With the C-27 hydroxyl group protected, the reactivity of the withaferin A scaffold is now primarily dictated by the A-ring enone and the 5β,6β-epoxide.

-

A-Ring Enone System : The α,β-unsaturated ketone in Ring A is an electrophilic site susceptible to nucleophilic attack (Michael addition). With the hydroxyl groups protected, reactions with soft nucleophiles, such as thiols, can be explored with greater selectivity.

-

5β,6β-Epoxide : The epoxide is another key electrophilic center. It can be opened by various nucleophiles under both acidic and basic conditions. Studies have shown that the epoxide is crucial for some of the biological activities of withaferin A[8][9][10]. Protecting the C-27 hydroxyl allows for the selective modification of this epoxide without interference.

-

C-4 Secondary Alcohol : While the C-27 position is protected, the C-4 hydroxyl remains available for reactions such as acylation or oxidation, although its reactivity is lower than that of the primary C-27 alcohol.

The synthesis of this compound is therefore a gateway to producing a wide range of analogs with modifications at these key positions, enabling a detailed investigation of the SAR of withaferin A.

Conclusion

This compound is a synthetically crucial derivative that allows for the strategic chemical manipulation of the withaferin A molecule. The selective protection of the C-27 primary hydroxyl group is a robust and efficient process, yielding a stable intermediate that unmasks the reactivity of the enone and epoxide functionalities. This guide provides the foundational chemical knowledge—from synthesis to stability and reactivity—necessary for researchers to confidently utilize this compound in the development of novel, potentially more potent and selective therapeutic agents based on the withanolide scaffold.

References

- Vyas, A. & Singh, S. V. (2014). Withaferin A: a natural anticancer agent with pleitropic mechanisms of action. Cancer Letters, 346(2), 167-175.

- Misra, L., Lal, P., Chaurasia, N. D., Sangwan, R. S., Srivastava, N. K., & Tuli, R. (2008). Selective reactivity of 2-mercaptoethanol with 5β,6β-epoxide in steroids from Withania somnifera. Steroids, 73(3), 245-251.

- Joshi, P., Misra, L., Siddique, A. A., Srivastava, M., Kumar, S., & Darokar, M. P. (2014). Epoxide group relationship with cytotoxicity in withanolide derivatives from Withania somnifera. Steroids, 78, 91-96.

-

Fiveable. (n.d.). tert-Butyldimethylsilyl chloride Definition. Available at: [Link]

-

JoVE. (n.d.). The Semisynthesis of 27-Deoxywithaferin A and 4-epi-5,6-Deoxywithaferin A from Withaferin A as Potential Antitumor Agents. Available at: [Link]

- Ishiguro, M., Kajikawa, A., Haruyama, T., Ogura, Y., Okubayashi, M., Morisaki, M., & Ikekawa, N. (1976). RELATIONSHIP BETWEEN CHEMICAL STRUCTURE AND ANTITUMOR ACTIVITY OF WITHAFERIN A ANALOGUES. Chemical and Pharmaceutical Bulletin, 24(10), 2565-2568.

-

PubMed. (2014). Epoxide group relationship with cytotoxicity in withanolide derivatives from Withania somnifera. Available at: [Link]

-

PubMed. (2025). The Semisynthesis of 27-Deoxywithaferin A and 4-epi-5,6-Deoxywithaferin A from Withaferin A as Potential Antitumor Agents. Available at: [Link]

-

ResearchGate. (n.d.). Structure of Withaferin A (WA, 1) and its reactive sites exploited for structural modifications. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information for: - A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI)-Fluoride Exchange with Benzophenone Photochemistry. Available at: [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Grover, A., Shandilya, A., Agrawal, V., Pratik, M., & Kaushik, V. (2012). Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences. PLoS ONE, 7(9), e44419.

-

ResearchGate. (n.d.). Structure Activity Relationships for Withanolides as Inducers of the Cellular Heat-Shock Response. Available at: [Link]

- Tripathi, M. K., Singh, P., Sharma, S., Singh, T. D., & Arya, K. R. (2021). The Natural Products Withaferin A and Withanone from the Medicinal Herb Withania somnifera Are Covalent Inhibitors of the SARS-CoV-2 Main Protease.

-

ResearchGate. (n.d.). The Semisynthesis of 27-Deoxywithaferin A and 4-epi-5,6-Deoxywithaferin A from Withaferin A as Potential Antitumor Agents. Available at: [Link]

-

ResearchGate. (n.d.). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available at: [Link]

- Di Micco, S., Terracciano, S., Bifulco, G., & Bruno, I. (2021). Design and Synthesis of New Withaferin A Inspired Hedgehog Pathway Inhibitors. Chemistry – A European Journal, 27(45), 11646–11653.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of Ph-OSO 2 F, TBDMS-PMMA and Ph-SO 2-PMMA. X (symbol) denotes solvent peaks. Available at: [Link]

-

University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

- Baran, P. S., et al. (2024).

-

ResearchGate. (n.d.). A Homodimer of Withaferin A Formed by Base-Promoted Elimination of Acetic Acid from 27-O-Acetylwithaferin A Followed by a Diels-Alder Reaction. Available at: [Link]

-

YouTube. (2020). EXPLAIN HNMR SPECTRUM OF tert-butyl methyl ether. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. staff.cimap.res.in [staff.cimap.res.in]

- 9. researchgate.net [researchgate.net]

- 10. Epoxide group relationship with cytotoxicity in withanolide derivatives from Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 27-O-TBDMS-withaferin A

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Withaferin A and its Derivatives

Withaferin A (WA), a steroidal lactone derived from the medicinal plant Withania somnifera, has garnered significant attention for its pleiotropic pharmacological activities, particularly its potent anticancer effects.[1][2] Extensive research has revealed that WA modulates a multitude of cellular processes, including apoptosis, cell cycle progression, angiogenesis, and metastasis, by targeting several key oncogenic signaling pathways.[3][4] The structural complexity of WA offers a scaffold for chemical modification to enhance its therapeutic index and overcome limitations such as poor bioavailability.[5] The introduction of a tert-butyldimethylsilyl (TBDMS) group at the C-27 hydroxyl position, yielding 27-O-TBDMS-withaferin A, represents a strategic modification aimed at increasing lipophilicity, which may, in turn, enhance cell membrane permeability and alter its interaction with molecular targets.[6] This guide provides a comprehensive framework for investigating the mechanism of action of this novel derivative, leveraging the extensive knowledge of its parent compound.

Part 1: Postulated Core Mechanisms Based on Withaferin A

The primary hypothesis is that 27-O-TBDMS-withaferin A retains the core cytotoxic mechanisms of Withaferin A but exhibits altered potency and potentially a modified target engagement profile due to the bulky, hydrophobic TBDMS group. The established mechanisms of Withaferin A provide a foundational roadmap for our investigation.

Inhibition of the Ubiquitin-Proteasome System